molecular formula C12H22O8S2 B14475666 D-Glucitol, 1,6-bis(3-mercaptopropanoate) CAS No. 68928-46-1

D-Glucitol, 1,6-bis(3-mercaptopropanoate)

Cat. No.: B14475666
CAS No.: 68928-46-1
M. Wt: 358.4 g/mol
InChI Key: LQOOOJZQVCKCNK-IWXIMVSXSA-N
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Description

D-Glucitol, 1,6-bis(3-mercaptopropanoate): is a chemical compound known for its unique structure and properties. It is derived from D-glucitol, also known as sorbitol, which is a sugar alcohol. The compound features two 3-mercaptopropanoate groups attached to the 1 and 6 positions of the D-glucitol molecule. This modification imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Glucitol, 1,6-bis(3-mercaptopropanoate) typically involves the esterification of D-glucitol with 3-mercaptopropanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: On an industrial scale, the production of D-Glucitol, 1,6-bis(3-mercaptopropanoate) follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), are often employed to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: D-Glucitol, 1,6-bis(3-mercaptopropanoate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: D-Glucitol, 1,6-bis(3-mercaptopropanoate) is used as a building block in organic synthesis.

Biology: In biological research, the compound is used to study thiol-disulfide exchange reactions, which are crucial in protein folding and redox signaling .

Medicine: It is also explored for its antioxidant properties .

Industry: In the industrial sector, D-Glucitol, 1,6-bis(3-mercaptopropanoate) is used in the production of polymers and coatings. Its thiol groups can form cross-links, enhancing the mechanical properties of materials .

Mechanism of Action

The mechanism of action of D-Glucitol, 1,6-bis(3-mercaptopropanoate) involves its thiol groups, which can undergo redox reactions and form disulfide bonds. These interactions are crucial in various biochemical processes, including enzyme activity regulation and cellular signaling pathways. The compound’s ability to form stable conjugates with other molecules also plays a significant role in its applications in drug delivery and material science .

Comparison with Similar Compounds

Uniqueness: D-Glucitol, 1,6-bis(3-mercaptopropanoate) is unique due to the specific positioning of the 3-mercaptopropanoate groups, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in applications requiring precise control over thiol group reactivity and stability .

Properties

CAS No.

68928-46-1

Molecular Formula

C12H22O8S2

Molecular Weight

358.4 g/mol

IUPAC Name

[(2R,3R,4R,5S)-2,3,4,5-tetrahydroxy-6-(3-sulfanylpropanoyloxy)hexyl] 3-sulfanylpropanoate

InChI

InChI=1S/C12H22O8S2/c13-7(5-19-9(15)1-3-21)11(17)12(18)8(14)6-20-10(16)2-4-22/h7-8,11-14,17-18,21-22H,1-6H2/t7-,8+,11-,12-/m1/s1

InChI Key

LQOOOJZQVCKCNK-IWXIMVSXSA-N

Isomeric SMILES

C(CS)C(=O)OC[C@H]([C@H]([C@@H]([C@H](COC(=O)CCS)O)O)O)O

Canonical SMILES

C(CS)C(=O)OCC(C(C(C(COC(=O)CCS)O)O)O)O

Origin of Product

United States

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